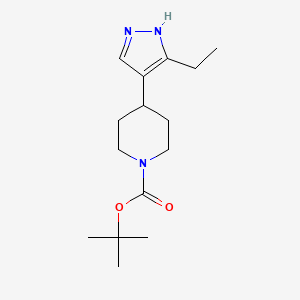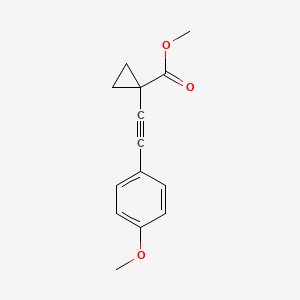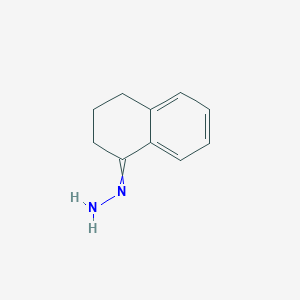
tert-butyl 4-(5-ethyl-1H-pyrazol-4-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl 4-(5-ethyl-1H-pyrazol-4-yl)piperidine-1-carboxylate is a synthetic organic compound that features a pyrazole ring substituted with an ethyl group and a piperidine ring protected by a tert-butoxycarbonyl (Boc) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-ethyl-1H-pyrazol-4-yl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.
Formation of the Piperidine Ring: The piperidine ring is typically synthesized from 4-piperidone, which can be protected with a Boc group using di-tert-butyl dicarbonate in the presence of a base.
Coupling of the Pyrazole and Piperidine Rings: The final step involves coupling the pyrazole and piperidine rings through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl 4-(5-ethyl-1H-pyrazol-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
tert-butyl 4-(5-ethyl-1H-pyrazol-4-yl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(5-ethyl-1H-pyrazol-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected piperidine ring may play a role in modulating the compound’s activity by influencing its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-4-piperidone: A precursor in the synthesis of various piperidine derivatives.
tert-Butyl 4-oxo-1-piperidinecarboxylate: Another Boc-protected piperidine compound used in organic synthesis.
N-Boc-4-piperidone: Used as a building block in the synthesis of selective ligands.
Uniqueness
tert-butyl 4-(5-ethyl-1H-pyrazol-4-yl)piperidine-1-carboxylate is unique due to its combination of a pyrazole ring and a Boc-protected piperidine ring, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C15H25N3O2 |
|---|---|
Poids moléculaire |
279.38 g/mol |
Nom IUPAC |
tert-butyl 4-(5-ethyl-1H-pyrazol-4-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H25N3O2/c1-5-13-12(10-16-17-13)11-6-8-18(9-7-11)14(19)20-15(2,3)4/h10-11H,5-9H2,1-4H3,(H,16,17) |
Clé InChI |
JSQCZMXHWSXUML-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=NN1)C2CCN(CC2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(4-methylpyridin-2-yl)amino]pentanoic Acid](/img/structure/B8566213.png)

![2-[2-(Bromomethyl)phenyl]naphthalene](/img/structure/B8566245.png)







![3-(Benzyloxy)-5-[(oxan-4-yl)oxy]benzoic acid](/img/structure/B8566302.png)

